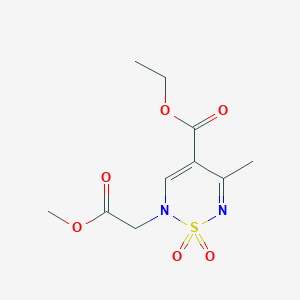![molecular formula C17H17N3O2S B12248100 6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12248100.png)
6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound that combines the structural features of isoquinoline and thiazolopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The thiazolopyridine moiety can be introduced through annulation reactions involving pyridine derivatives and thiazole heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog lacking the thiazolopyridine moiety.
Thiazolo[4,5-b]pyridines: Compounds with similar thiazole and pyridine rings but different substituents.
Uniqueness
6,7-Dimethoxy-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of isoquinoline and thiazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-7-11-4-6-20(10-12(11)8-15(14)22-2)17-19-13-9-18-5-3-16(13)23-17/h3,5,7-9H,4,6,10H2,1-2H3 |
InChI Key |
NFFZQVBLXRVOQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=C(S3)C=CN=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248029.png)
![Ethyl [(2,3-dichlorophenyl)carbamoyl]formate](/img/structure/B12248030.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-cyclopropyl-9H-purine](/img/structure/B12248031.png)

![3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12248038.png)
![6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B12248039.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B12248049.png)
![2-Methoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12248057.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12248065.png)

![2-{4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12248095.png)
![2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12248098.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12248101.png)
